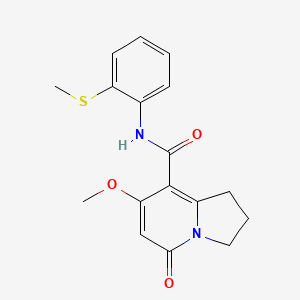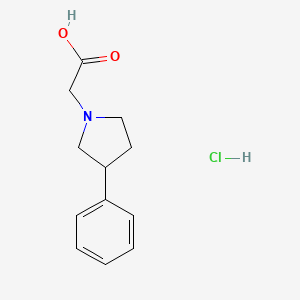![molecular formula C31H34N4O6 B2969015 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide CAS No. 899915-78-7](/img/structure/B2969015.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Physical And Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly mentioned, similar compounds are often characterized by properties such as molecular weight, solubility, boiling point, and specific gravity .Scientific Research Applications
Antitumor Activity and Molecular Docking Studies
Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. A study revealed that certain derivatives demonstrated significant broad-spectrum antitumor activity, outperforming the positive control 5-FU in terms of potency. Molecular docking studies of these compounds into the ATP binding sites of EGFR-TK and B-RAF kinase showed inhibitory effects on growth of melanoma cell lines, akin to known inhibitors like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).
Immunological and Cytotoxicity Studies of Polymers
Research on poly(2-oxazolines) with varying alkyl chain lengths and molar masses has shown these polymers to exhibit low cytotoxicity, supporting their use in biomedical applications. Immunoefficiency and cytotoxicity studies suggest these compounds do not significantly influence cellular immunological parameters, making them suitable for drug delivery and immunobiology applications (J. Kronek et al., 2011).
Synthesis and Characterization of Antimicrobial Agents
A study on the synthesis of new quinazolines has highlighted their potential as antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing promising antibacterial and antifungal activities. This research opens up new avenues for the development of quinazoline-based antimicrobial medications (N. Desai et al., 2007).
ADP-Ribosylation Studies
The compound 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide was identified as a potent inhibitor of ADP-ribosyltransferase 3 (ARTD3), an enzyme involved in the post-translational modification of proteins. The study's synthesis and evaluation of derivatives highlight the importance of stereochemistry for selectivity and potency, providing insights into designing selective inhibitors for biomedical research (A. Lindgren et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O6/c1-4-21-9-12-23(13-10-21)33-29(37)20-35-25-8-6-5-7-24(25)30(38)34(31(35)39)18-16-28(36)32-17-15-22-11-14-26(40-2)27(19-22)41-3/h9-14,19,24-25H,4-8,15-18,20H2,1-3H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFWMLDJCHQQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73216028 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)



![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)


![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/no-structure.png)
![3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)

